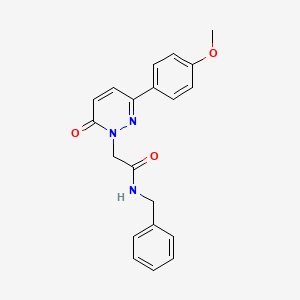

N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-17-9-7-16(8-10-17)18-11-12-20(25)23(22-18)14-19(24)21-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDXPUHJPXRZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring. The final step involves the benzylation of the pyridazinone derivative using benzyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features :

- Pyridazinone core: The 6-oxopyridazin-1(6H)-yl moiety is a common scaffold in bioactive molecules, often associated with interactions with enzymes like monoamine oxidases (MAOs) or formyl peptide receptors .

- Benzyl-acetamide side chain : The N-benzyl group introduces lipophilicity, which may improve membrane permeability compared to smaller alkyl or aryl substituents .

Formation of the pyridazinone core: Cyclization of dicarbonyl precursors or functionalization of pre-formed pyridazinones.

Introduction of the 4-methoxyphenyl group : Electrophilic substitution or palladium-catalyzed coupling reactions.

Acetamide side-chain incorporation : Reaction of 2-(pyridazinyl)acetic acid with benzylamine using coupling agents like thionyl chloride or carbodiimides .

Comparison with Similar Compounds

Pyridazinone-acetamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural Modifications and Physicochemical Properties

Key Observations :

Activity Trends :

- Substituent position : Para-substituted aromatic groups (e.g., 4-methoxyphenyl) generally enhance binding to hydrophobic enzyme pockets compared to ortho/meta substituents .

- Side-chain flexibility : Rigid aromatic N-substituents (e.g., benzyl) may restrict conformational freedom, reducing off-target effects compared to alkyl chains .

Biological Activity

N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a benzyl group and a methoxyphenyl substituent, which are crucial for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 433.5 g/mol. The structural features include:

- Pyridazinone Core : The presence of the pyridazinone ring is significant for its biological activity.

- Benzyl and Methoxy Groups : These groups enhance the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors associated with inflammatory pathways. Studies suggest that the compound may modulate these pathways, potentially leading to anti-inflammatory effects and other therapeutic benefits .

1. Anti-inflammatory Effects

Research indicates that pyridazinone derivatives, including this compound, exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of key enzymes involved in the inflammatory response.

2. Analgesic Properties

The analgesic activity has been demonstrated through various assays, suggesting that this compound can effectively reduce pain associated with inflammatory conditions.

3. Anticancer Potential

This compound has shown promise in inhibiting cell proliferation in cancer models. For instance, studies involving human colon carcinoma (HT-29) and breast carcinoma (BT-20) cells indicate significant inhibition rates at certain concentrations .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have revealed that modifications on the aromatic rings significantly impact the biological activity of this compound. It has been noted that non-bulky substitutions at specific positions enhance efficacy, indicating a structure-dependent mechanism .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Fluorinated phenol | Osteoclast differentiation inhibition |

| 2-(methylamino)-N-[2-[3-[6-oxo-pyridazin-1(6H)-y]methyl]phenyl]acetamide | Methylamino group | Investigated for anti-cancer properties |

| 2-[3-[5-(piperidin-4-yloxy)pyrimidin-2-y]phenyl]methyl]-6-(1-methylpyrazol-4-y)pyridazin | Piperidine instead of piperazine | Potential anti-inflammatory effects |

These comparisons highlight how variations in structure can lead to different biological activities, emphasizing the importance of SAR in drug design.

Q & A

Basic: What are the key synthetic routes for N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyanoacetamide Intermediate Formation : Reacting benzylamine with cyanoacetic acid derivatives under basic conditions (e.g., ethanol/piperidine at 0–5°C) to form intermediates like N-benzyl-2-cyano-acetamide .

- Pyridazinone Ring Construction : Cyclization of intermediates with 4-methoxyphenyl-substituted reagents (e.g., via nucleophilic substitution or condensation) to form the 6-oxopyridazinone core. Reaction conditions may involve reflux in polar aprotic solvents (DMF or THF) with catalytic bases like K₂CO₃ .

- Final Acetamide Coupling : Linking the pyridazinone moiety to the benzyl-acetamide backbone using coupling agents (e.g., EDC/HOBt) under inert atmospheres .

Validation : Confirm product purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR and HRMS .**

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

- Spectral Analysis :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl and benzyl groups) and carbonyl signals (δ 165–175 ppm for acetamide and pyridazinone) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Computational Methods :

- DFT Calculations : Optimize geometry and calculate HOMO/LUMO energies (e.g., using Gaussian09 with B3LYP/6-31G**) to predict reactivity and charge distribution .

Validation : Cross-reference experimental data with computational models to resolve ambiguities in tautomerism or stereochemistry .

Advanced: What experimental strategies resolve contradictions in biological activity data for pyridazinone-acetamide derivatives?

Answer:

Contradictions (e.g., variable MIC values against C. albicans) arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to control inoculum size and incubation time .

- Solubility Effects : Use DMSO stocks (<1% v/v) with surfactant additives (e.g., Tween-80) to prevent aggregation in aqueous media .

- Structural Analogues : Synthesize derivatives (e.g., halogen-substituted benzyl groups) to isolate SAR trends and identify critical pharmacophores .

Case Study : A 2024 study found that replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety increased antifungal activity by 40%, suggesting electronic effects dominate .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

- Process Optimization :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyanoacetamide formation) to reduce side products .

- Catalytic Systems : Screen Pd/C or Ni catalysts for hydrogenation steps to enhance regioselectivity .

- Purification : Use gradient elution in preparative HPLC (C18 column, acetonitrile/water) to isolate high-purity batches (>99%) .

Data-Driven Approach : Design-of-experiment (DoE) models (e.g., response surface methodology) can optimize solvent ratios and temperature profiles .

Advanced: What computational tools predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or DNA gyrase). Focus on hydrogen bonding with pyridazinone carbonyl and hydrophobic contacts with the benzyl group .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and identify critical residues (e.g., Arg120 in COX-2) .

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and HOMO energy to predict IC₅₀ values .

Validation : Compare predicted vs. experimental IC₅₀ values for derivatives to refine model accuracy .

Advanced: How do substituents on the benzyl or methoxyphenyl groups alter metabolic stability?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy groups reduce CYP450-mediated oxidation compared to halogen substituents .

- Prodrug Design : Introduce ester or carbamate groups at the acetamide nitrogen to enhance oral bioavailability .

- Stability Testing : Store compounds under accelerated conditions (40°C/75% RH) and track degradation products (e.g., hydrolysis of the pyridazinone ring) .

Key Finding : Fluorine substitution at the benzyl position increases plasma half-life by 2-fold in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.